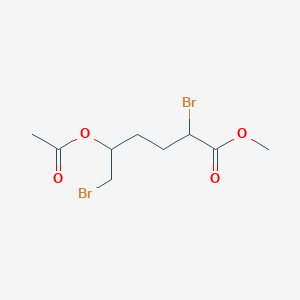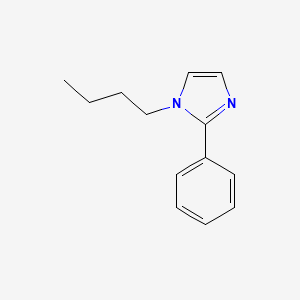![molecular formula C9H15NOS B14302687 6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one CAS No. 112500-01-3](/img/structure/B14302687.png)
6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one is a heterocyclic compound that features a unique structure combining elements of pyrrole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar sulfur-nitrogen ring structure.
Pyrrole: Another heterocyclic compound that forms part of the structure of 6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one.
Isothiazole: An isomeric form of thiazole with a different arrangement of sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its fused ring system, which combines elements of both pyrrole and thiazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
| 112500-01-3 | |
Formule moléculaire |
C9H15NOS |
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
6,6,7a-trimethyl-5,7-dihydropyrrolo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C9H15NOS/c1-8(2)5-9(3)10(6-8)7(11)4-12-9/h4-6H2,1-3H3 |
Clé InChI |
WQMPKRLDSRIUIG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(N(C1)C(=O)CS2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/no-structure.png)


![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)


